REACTION_CXSMILES
|
N#N.CO[N:5](C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[C:6]1[NH:7][C:8](=[O:43])[C:9]2[N:10]=[CH:11][N:12]([CH:15](OC(C3C=CC=CC=3)(C3C=CC=CC=3)C3C=CC=CC=3)[CH2:16][CH:17]([CH2:21][OH:22])[CH2:18][O:19][CH3:20])[C:13]=2[N:14]=1.C(Cl)(=[O:69])CCCCC.N1[CH:76]=[CH:75][CH:74]=[CH:73][CH:72]=1>>[C:20]([O:19][CH2:18][CH:17]([CH2:21][OH:22])[CH2:16][CH2:15][N:12]1[CH:11]=[N:10][C:9]2[C:8](=[O:43])[NH:7][C:6]([NH2:5])=[N:14][C:13]1=2)(=[O:69])[CH2:72][CH2:73][CH2:74][CH2:75][CH3:76] |f:0.1|
|
Name
|
N2 monomethoxytrityl-9-(4-monomethoxytrityloxy-3-hydroxymethylbut-1-yl)guanine
|
Quantity
|
0.72 g
|
Type
|
reactant
|
Smiles
|
N#N.CON(C=1NC(C=2N=CN(C2N1)C(CC(COC)CO)OC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=O)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.38 mL
|
Type
|
reactant
|
Smiles
|
C(CCCCC)(=O)Cl
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was precipitated in water (40 ml)
|
Type
|
STIRRING
|
Details
|
the resulting precipitate was stirred in 80% acetic acid (10 ml) at 80° for 45 minutes
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
the residue purified by column chromatography on silica gel eluting with chloroform-methanol mixtures (7:1, 5:1)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)(=O)OCC(CCN1C=2N=C(NC(C2N=C1)=O)N)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.12 g | |
YIELD: PERCENTYIELD | 38% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |